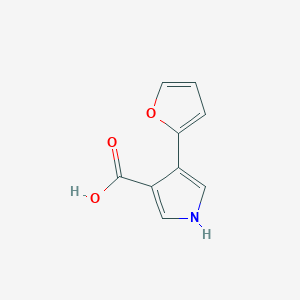![molecular formula C11H16O2Si B14890541 1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene](/img/structure/B14890541.png)
1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene is an organic compound that features a methoxy group and a trimethylsilyl carbonyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-2-bromobenzene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The trimethylsilyl carbonyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of 1-formyl-2-[(trimethylsilyl)carbonyl]benzene.
Reduction: Formation of 1-methoxy-2-[(trimethylsilyl)methyl]benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-methoxy-2-[(trimethylsilyl)carbonyl]benzene exerts its effects involves interactions with various molecular targets. The methoxy group and the trimethylsilyl carbonyl group can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions with other molecules. These interactions can influence the reactivity and stability of the compound in different environments.
Comparaison Avec Des Composés Similaires
- 1-Methoxy-2-[(trimethylsilyl)methyl]benzene
- 1-Methoxy-2-[(trimethylsilyl)ethoxy]benzene
- 1-Methoxy-2-[(trimethylsilyl)propyl]benzene
Comparison: 1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene is unique due to the presence of both a methoxy group and a trimethylsilyl carbonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity towards nucleophiles and electrophiles, compared to similar compounds that may only have one of these functional groups.
Propriétés
Formule moléculaire |
C11H16O2Si |
|---|---|
Poids moléculaire |
208.33 g/mol |
Nom IUPAC |
(2-methoxyphenyl)-trimethylsilylmethanone |
InChI |
InChI=1S/C11H16O2Si/c1-13-10-8-6-5-7-9(10)11(12)14(2,3)4/h5-8H,1-4H3 |
Clé InChI |
DAINJIZMVZLLQR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=O)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (2S)-2-[4-(Boc-amino)-2-oxo-1-pyrrolidinyl]-4-methylpentanoate](/img/structure/B14890458.png)

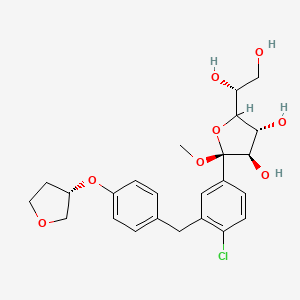
![7-Chloro-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14890473.png)

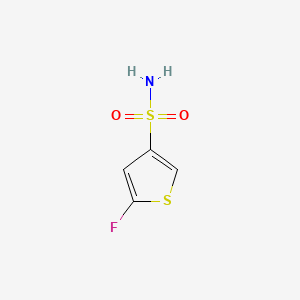
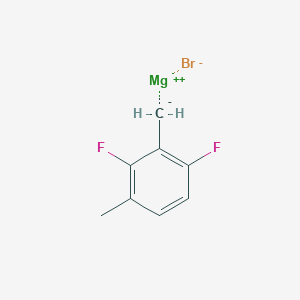
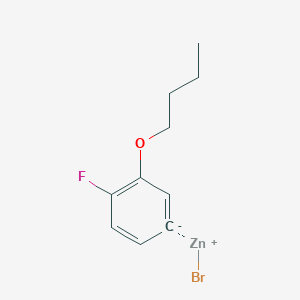
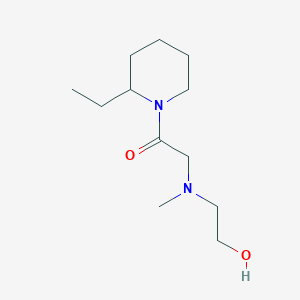

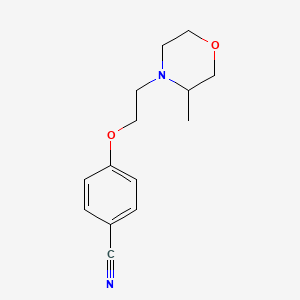
![5,6-Bis-(3,5-dimethyl-pyrazol-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14890511.png)

